

Protionamide-d5 Sulfoxide certificate of analysis

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Compound of Interest

Compound Name: Protionamide-d5 Sulfoxide

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Protionamide-d5 Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical profile of **Protionamide-d5 Sulfoxide**, a deuterated metabolite of the second-line anti-tuberculosis agent, Protionamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods for therapeutic drug monitoring.

Quantitative Data Summary

While a specific certificate of analysis for **Protionamide-d5 Sulfoxide** is not publicly available, the following table summarizes the typical analytical tests and expected specifications for a high-purity reference standard. These values are based on the analysis of Protionamide and its metabolites as described in the scientific literature.

Test	Method	Specification
Appearance	Visual Inspection	White to Off-White Solid
Identity	^1H NMR, ^{13}C NMR, MS	Conforms to Structure
Purity (HPLC)	HPLC-UV	$\geq 98.0\%$
Mass (m/z)	High-Resolution Mass Spectrometry	Consistent with the calculated exact mass for $\text{C}_9\text{H}_7\text{D}_5\text{N}_2\text{OS}$
Residual Solvents	GC-HS	To be specified based on synthesis
Water Content	Karl Fischer Titration	$\leq 0.5\%$

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for the analysis of Protionamide and its degradation products.[\[1\]](#)[\[2\]](#)

- Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
- Column: Acquity UPLC BEH-C18 (50 mm \times 2.1 mm, 1.7 μm) or equivalent.[\[1\]](#)
- Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: A time-based gradient elution is typically employed to ensure the separation of the main compound from any impurities.
- Flow Rate: To be optimized based on the column dimensions.

- Detection: UV at an appropriate wavelength (e.g., 291 nm).
- Injection Volume: 5-10 μ L.
- Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of **Protonamide-d5 Sulfoxide**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Ionization Mode: Positive ion mode is typically used for Protonamide and its derivatives.
- Data Acquisition: Full scan mode to determine the parent ion mass. The presence of the d5-label will result in a mass shift of approximately 5 Da compared to the unlabeled compound.
- Fragmentation Analysis (MS/MS): Collision-induced dissociation can be used to generate a characteristic fragmentation pattern for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

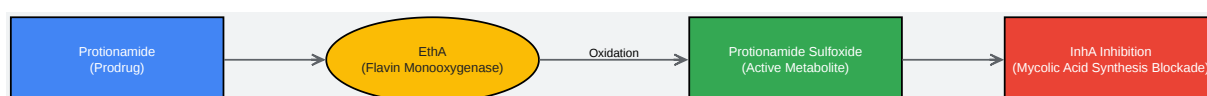
NMR spectroscopy provides detailed information about the chemical structure of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
- Experiments:
 - ¹H NMR: To determine the proton environment in the molecule. The integration of the signals will be consistent with the number of protons.
 - ¹³C NMR: To identify the number and types of carbon atoms.

- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure. The absence of signals corresponding to the deuterated positions in the ^1H NMR spectrum will confirm the isotopic labeling.

Metabolic Pathway of Protionamide

Protionamide is a prodrug that requires metabolic activation to exert its anti-mycobacterial effect. The primary metabolic pathway involves the oxidation of the thioamide group to form the active sulfoxide metabolite. This process is primarily carried out by the flavin monooxygenase EthA in *Mycobacterium tuberculosis*.^{[3][4]}

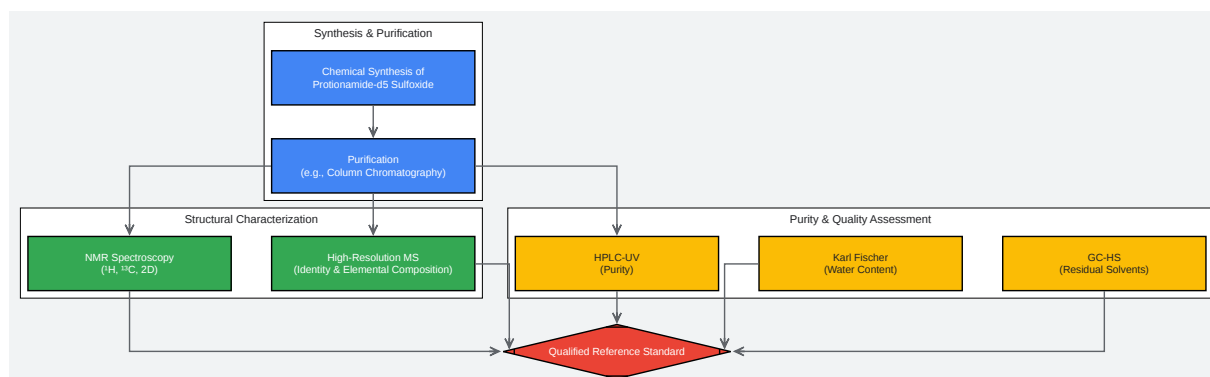


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Caption: Metabolic activation of Protionamide to Protionamide Sulfoxide.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization and purity assessment of a **Protionamide-d5 Sulfoxide** reference standard.



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Caption: Analytical workflow for **Prothionamide-d5 Sulfoxide** characterization.

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